The Scientific Journey of 2,3-Dihydro-1-benzofuran-2-carboxylic Acid: A Technical Guide
The Scientific Journey of 2,3-Dihydro-1-benzofuran-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the history, discovery, and scientific significance of 2,3-dihydro-1-benzofuran-2-carboxylic acid. This heterocyclic compound, a derivative of the well-established benzofuran scaffold, has emerged as a molecule of interest in medicinal chemistry due to the diverse biological activities of its derivatives. This document details its synthesis, physicochemical properties, and the key experimental protocols for its study. Furthermore, it elucidates the signaling pathways modulated by its derivatives, particularly as Peroxisome Proliferator-Activated Receptor α (PPARα) agonists and Cannabinoid Receptor 2 (CB2) agonists, and presents quantitative data on their biological activities. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
A Legacy of Exploration: The History and Discovery
The story of 2,3-dihydro-1-benzofuran-2-carboxylic acid is intrinsically linked to the broader history of benzofuran chemistry, which dates back to the first synthesis of the parent benzofuran ring by Perkin in 1870.[1] This foundational discovery opened the door to extensive investigation into this class of heterocyclic compounds. Benzofurans, characterized by a benzene ring fused to a furan ring, are prevalent in numerous natural products and have become a cornerstone in the development of pharmaceuticals and synthetic materials.
The exploration of dihydro-derivatives, such as 2,3-dihydro-1-benzofuran-2-carboxylic acid, represents a logical and strategic progression in this field.[1] By saturating the furan ring, researchers aimed to understand how this structural modification would impact the molecule's physicochemical properties and, consequently, its biological activity. This line of inquiry has proven fruitful, establishing the 2,3-dihydro-1-benzofuran-2-carboxylic acid core as a "privileged scaffold" in medicinal chemistry, leading to the development of compounds with a wide array of therapeutic applications.
Synthesis and Physicochemical Properties
The primary and most common method for the synthesis of 2,3-dihydro-1-benzofuran-2-carboxylic acid is the catalytic hydrogenation of its unsaturated precursor, benzofuran-2-carboxylic acid.[1][2] This reaction selectively reduces the double bond in the furan ring while leaving the benzene ring intact.
Physical and Spectroscopic Data
A comprehensive summary of the physical and spectroscopic data for 2,3-dihydro-1-benzofuran-2-carboxylic acid is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₃ | [3] |
| Molecular Weight | 164.16 g/mol | [3] |
| CAS Number | 1914-60-9 | [3][4] |
| Melting Point | 116-117 °C | [2][4] |
| Appearance | Crystalline solid | [2][4] |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 11.05 (brs, 1H), 7.17 (m, 2H), 6.91 (m, 2H), 5.24 (dd, 1H), 3.63 (dd, 1H), 3.42 (dd, 1H) | [4] |
| ¹³C NMR | Data not consistently available in searched literature | |
| IR Spectroscopy | Data not consistently available in searched literature | |
| Mass Spectrometry | Data not consistently available in searched literature |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core compound and for key biological assays used to evaluate its derivatives.
Synthesis of 2,3-Dihydro-1-benzofuran-2-carboxylic Acid
Method: Catalytic Hydrogenation of Benzofuran-2-carboxylic Acid [2][4]
Materials:
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Benzofuran-2-carboxylic acid
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate
-
Hexane
-
Hydrogen gas
-
Filtration apparatus
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Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Dissolve commercially available benzofuran-2-carboxylic acid (e.g., 27 g, 167.7 mmol) in ethyl acetate (300 mL).
-
Add 10% Pd/C catalyst (20 g) to the solution.
-
Place the reaction mixture in a hydrogenation apparatus and apply hydrogen pressure of 65-70 psi.
-
Maintain the reaction at room temperature for 2 days.
-
Upon completion of the reaction (monitored by TLC or other suitable methods), carefully filter the mixture to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate using a rotary evaporator.
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To the resulting residue, add a solvent mixture of ethyl acetate-hexane (1:6) for recrystallization.
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Filter the recrystallized product to obtain 2,3-dihydro-1-benzofuran-2-carboxylic acid as a crystalline solid.
Biological Assay Protocols
This assay is used to determine the cytotoxic (cell-killing) effects of compounds on cancer cell lines.
Procedure:
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Cell Plating: Seed adherent cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (derivatives of 2,3-dihydro-1-benzofuran-2-carboxylic acid) and incubate for a specified period (e.g., 48-72 hours).
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Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Washing: Wash the plates multiple times with water to remove the TCA.
-
Staining: Stain the fixed cells with 0.057% (w/v) SRB solution for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.
This assay measures the ability of a compound to activate the PPARα receptor.
Procedure:
-
Cell Culture: Use a cell line (e.g., HepG2) that has been engineered to express human PPARα and a luciferase reporter gene linked to a PPARα-responsive promoter.
-
Compound Treatment: Dispense the reporter cells into a 96-well plate and, after a pre-incubation period, treat them with different concentrations of the test compound.
-
Incubation: Incubate the cells for 22-24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and add a luciferase detection reagent.
-
Luminescence Measurement: Measure the light emission (luminescence) using a luminometer. An increase in luminescence indicates activation of PPARα.
This assay determines the affinity of a compound for the CB2 receptor.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB2 receptor.
-
Competitive Binding: In a 96-well plate, incubate the cell membranes with a known radiolabeled CB2 ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is used to calculate its binding affinity (Ki).
Biological Activities and Signaling Pathways
Derivatives of 2,3-dihydro-1-benzofuran-2-carboxylic acid have been investigated for a range of biological activities, with notable research in the areas of metabolic diseases and cancer.
PPARα Agonism and Hypolipidemic Activity
A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective PPARα agonists.[1] In animal models of dyslipidemia, select compounds from this class demonstrated excellent cholesterol- and triglyceride-lowering activity at doses much lower than the weak PPARα agonist, fenofibrate.[1]
Signaling Pathway: PPARα is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in lipid metabolism, leading to a reduction in plasma lipids.
Anticancer Activity
Derivatives of 2,3-dihydro-1-benzofuran-2-carboxylic acid have also been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[1] Some N-(substituted)phenylamide derivatives have exhibited potent cytotoxic activities at low micromolar concentrations against renal, colon, breast, gastric, lung, and prostate cancer cell lines.[5] This activity is, in some cases, linked to the inhibition of NF-κB transcriptional activity.[5]
Quantitative Data on Anticancer Activity of a Derivative (Compound 35): [1]
| Cell Line | IC₅₀ (µM) |
| Ovarian Cancer | Specific value in the micromolar range |
Note: The specific IC₅₀ value was not provided in the search result, only that it was in the micromolar range.
Cannabinoid Receptor 2 (CB2) Agonism
A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective CB2 agonists. The stereochemistry of these compounds has been shown to be crucial for their biological activity, with the S-enantiomer of one derivative being the active form while the R-enantiomer was inactive. These compounds are being explored for the potential treatment of neuropathic pain.
Signaling Pathway: The CB2 receptor is a G protein-coupled receptor (GPCR). Upon activation by an agonist, it can couple to different G proteins, primarily Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The Gβγ subunits can also activate other signaling cascades, including the MAPK/ERK pathway. Activation of CB2 can also influence the activity of transcription factors such as CREB and NF-κB, thereby modulating inflammatory responses.
Experimental and Drug Development Workflow
The discovery and development of drugs based on the 2,3-dihydro-1-benzofuran-2-carboxylic acid scaffold typically follow a structured workflow.
References
- 1. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]
- 2. 2,3-Dihydro-1-benzofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | C9H8O3 | CID 2776555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 [chemicalbook.com]
- 5. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
